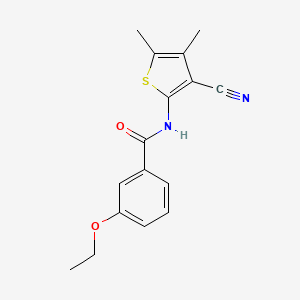![molecular formula C15H16N2O2 B4181486 2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)
2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide
Übersicht
Beschreibung
“2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide” is a chemical compound. It has been mentioned in the context of radioanalytical methods and the study of 18F-fluorination reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound can serve as an organic intermediate in the synthesis of more complex molecules . It can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Density Functional Theory (DFT) Studies
The compound has been studied using density functional theory (DFT) to understand its physical and chemical properties . The molecular electrostatic potential and frontier molecular orbitals of the compound have been analyzed .
Drug Synthesis
The compound can be used in the synthesis of drugs . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Medicinal Chemistry
In medicinal chemistry, the compound can be used for the preparation of drug candidates containing hindered amine motifs . Hindered amines are chemically differentiated building blocks that are traditionally challenging to access .
Anti-Tubercular Activity
The compound can be used in the design and synthesis of novel derivatives with anti-tubercular activity . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Boronic Acid Compounds
The compound can be used in the synthesis of boronic acid compounds, which have a wide range of applications in pharmacy and biology . Boronic acid compounds can be used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s known that molecules with similar structures can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can induce conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in inflammation and viral replication
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
2-methoxy-N-(1-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(12-7-9-16-10-8-12)17-15(18)13-5-3-4-6-14(13)19-2/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOHNHZIUJFIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)
![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)

![1-(2-phenylethyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4181482.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)